molecular formula C16H16N2O2S B248610 Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine

Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine

Cat. No. B248610
M. Wt: 300.4 g/mol
InChI Key: RQQGCVVIUAOBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine, also known as BDA, is a small molecule that has been widely used in scientific research. BDA has a unique structure that makes it an ideal candidate for studying the mechanisms of various biological processes.

Mechanism of Action

Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine exerts its effects by binding to the active site of MAO-A and inhibiting its activity. This leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which are important for regulating mood, emotion, and behavior. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine also has antioxidant properties that protect cells from oxidative damage.
Biochemical and Physiological Effects:
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on MAO-A, Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to modulate the activity of other enzymes and receptors. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine is also stable and can be easily synthesized in large quantities. However, Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has some limitations, such as its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine. One area of research is to explore the potential of Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine as a therapeutic agent for various diseases. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to have potential therapeutic effects for depression, Parkinson's disease, and Alzheimer's disease. Another area of research is to further elucidate the mechanisms of action of Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine and its effects on various biological processes. Additionally, the development of new Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine derivatives with improved properties and efficacy is an area of ongoing research.

Synthesis Methods

Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is purified using column chromatography to obtain pure Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine.

Scientific Research Applications

Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been extensively used in scientific research for its ability to modulate various biological processes. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to have a potent inhibitory effect on the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has also been shown to have anti-inflammatory and antioxidant properties.

properties

Product Name

Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H16N2O2S/c1-19-13-8-7-11(9-14(13)20-2)10-17-16-18-12-5-3-4-6-15(12)21-16/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

RQQGCVVIUAOBHT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3S2)OC

solubility

1.4 [ug/mL]

Origin of Product

United States

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